(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
Description
The compound (3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic heterocyclic derivative featuring a rhodanine (2-thioxothiazolidin-4-one) core fused to an indol-2-one scaffold via a Z-configured exocyclic double bond. Key structural attributes include:
- Indole moiety: Substituted with a 4-methylbenzyl group at the N1 position, enhancing aromatic interactions and lipophilicity.
- Thiazolidinone ring: Modified with a hexyl chain at N3, increasing hydrophobicity, and a thioxo group at C2, enabling metal chelation and hydrogen bonding.
- Stereochemistry: The Z-configuration at the C3 position ensures planarity, critical for bioactivity and intermolecular interactions .
This compound belongs to a class of rhodanine-indole hybrids, which are explored for antimicrobial, anticancer, and enzyme inhibitory activities due to their structural versatility and electronic properties .
Properties
CAS No. |
609795-10-0 |
|---|---|
Molecular Formula |
C25H26N2O2S2 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(5Z)-3-hexyl-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N2O2S2/c1-3-4-5-8-15-26-24(29)22(31-25(26)30)21-19-9-6-7-10-20(19)27(23(21)28)16-18-13-11-17(2)12-14-18/h6-7,9-14H,3-5,8,15-16H2,1-2H3/b22-21- |
InChI Key |
YYWQRQQEEZQIGA-DQRAZIAOSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound (3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one , with the molecular formula and a molecular weight of 509.6 g/mol, is a member of the thiazolidinone family. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry.
Structural Characteristics
The structure of this compound includes:
- A thiazolidinone moiety which is known for a variety of biological effects.
- An indole derivative that enhances its pharmacological profile.
The IUPAC name is 2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(4-methoxyphenyl)acetamide .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, compounds similar to the one have shown significant antibacterial and antifungal activities. A series of thiazolidinones have been synthesized and evaluated for their effectiveness against various pathogens, demonstrating broad-spectrum efficacy .
Anticancer Activity
Thiazolidinones have been investigated for their anticancer properties. The compound under discussion has shown promise in inhibiting tumor growth in various cancer cell lines. For example, derivatives with similar structural features have been reported to exhibit significant cytotoxicity against human cancer cell lines such as TK-10 and HT-29 .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, affecting metabolic pathways within target cells.
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways critical for cell survival and proliferation.
- DNA Intercalation : Some derivatives are known to intercalate DNA, thereby disrupting replication and transcription processes.
Case Studies
- Antitubercular Activity : A study synthesized various thiazolidinone derivatives and evaluated their antitubercular activity. Compounds with structural similarities to our target showed promising results against Mycobacterium tuberculosis .
- Antineoplastic Studies : Thiazolidinones have been tested for their antineoplastic properties. One study indicated that specific derivatives exhibited potent activity against several cancer cell lines, suggesting that modifications to the thiazolidinone structure can enhance efficacy .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 509.6 g/mol |
| Antimicrobial Activity | Broad-spectrum |
| Anticancer Activity | Significant cytotoxicity |
| Mechanism of Action | Enzyme inhibition, receptor modulation, DNA intercalation |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to thiazolidines. For instance, derivatives of thiazolidine have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that certain thiazolidine derivatives exhibited antibacterial effects that surpassed those of traditional antibiotics like ampicillin and streptomycin by 10–50 fold .
Comparative Antimicrobial Activity
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacterium |
|---|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae |
| Compound 15 | 0.004–0.06 | Not reported | Trichoderma viride |
This data indicates that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Properties
The compound's structural components suggest potential anticancer applications. Thiazolidine derivatives have been linked to inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme often overexpressed in tumors that contributes to immune evasion . By inhibiting IDO, these compounds may enhance the efficacy of existing cancer treatments.
Case Studies
- Combination Therapy : A patent describes using compounds like (3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one in conjunction with standard anticancer agents to improve treatment outcomes for immunosuppressed patients .
- In Vitro Studies : Research has demonstrated that certain derivatives exhibit moderate antineoplastic activity against various cancer cell lines, indicating their potential as therapeutic agents .
Other Biological Activities
The compound's diverse structure also hints at additional biological activities:
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
*LogP values estimated using fragment-based methods.
Key Observations:
Steric Effects : The 4-methylbenzyl group at N1 (indole) introduces bulkiness, which may influence binding pocket accessibility compared to smaller substituents like methyl .
Electronic Effects: The thioxo group at C2 (thiazolidinone) is conserved across analogs, enabling redox activity and metal chelation .
Key Findings:
- The target compound exhibits moderate antimicrobial activity, likely due to its lipophilicity enhancing membrane penetration. However, it is less potent than hydroxyl-substituted analogs (e.g., MIC = 4–8 µg/mL in ), suggesting polar groups improve target engagement.
- The 4-methylbenzyl group may reduce solubility, limiting bioavailability compared to smaller substituents like methyl .
NMR and Electrochemical Profiles:
- NMR : The target’s hexyl chain causes upfield shifts in aliphatic protons (δ 0.8–1.5 ppm) compared to aromatic-substituted analogs. The 4-methylbenzyl group introduces distinct aromatic signals (δ 7.2–7.4 ppm) .
- Electrochemistry : Rhodanine-indole hybrids exhibit reversible redox peaks at −0.8 to −1.2 V (vs. Ag/AgCl), influenced by substituents. The hexyl chain may stabilize radical intermediates .
Preparation Methods
Cyclocondensation of Hexylamine with Carbon Disulfide and Chloroacetic Acid
A widely adopted method involves the reaction of n-hexylamine with carbon disulfide (CS₂) and chloroacetic acid under basic conditions.
Procedure :
-
Dissolve hexylamine (1.0 equiv) in anhydrous ethanol.
-
Add CS₂ (1.2 equiv) dropwise at 0–5°C under nitrogen.
-
Introduce chloroacetic acid (1.1 equiv) and triethylamine (2.0 equiv).
-
Reflux for 6–8 hours.
-
Isolate the product via vacuum filtration (Yield: 78–85%).
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the amine on CS₂, forming a dithiocarbamate intermediate, which undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring.
Preparation of 1-(4-Methylbenzyl)-1,3-dihydro-2H-indol-2-one
Fischer Indole Synthesis with Subsequent Alkylation
Step 1 : Formation of Indole-2-one
-
React phenylhydrazine with levulinic acid in acetic acid at reflux to generate 1,3-dihydro-2H-indol-2-one.
Step 2 : N-Alkylation with 4-Methylbenzyl Chloride
-
Treat the indole-2-one (1.0 equiv) with 4-methylbenzyl chloride (1.5 equiv) in DMF using K₂CO₃ as base.
Critical Note :
The use of polyethylene glycol (PEG-400) as a solvent alternative enhances reaction efficiency by reducing side products.
Condensation of Thiazolidinone and Indole Fragments
Knoevenagel Reaction under Solvent-Free Conditions
Optimized Protocol :
-
Combine 3-hexyl-2-thioxo-1,3-thiazolidin-4-one (1.0 equiv) and 1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one (1.2 equiv).
-
Add Bi(SCH₂COOH)₃ catalyst (5 mol%) and heat at 70°C for 3 hours.
-
Purify via silica gel chromatography (Hexane:EtOAc 7:3).
Key Parameters :
-
Temperature : 70°C prevents decomposition of the thioxo group.
-
Catalyst : Bismuth complexes improve regioselectivity for the Z-isomer.
Yield : 82% (HPLC purity >98%)
Stereochemical Control and Characterization
Z/E Isomerism Management
The Z-configuration is favored by:
Analytical Confirmation
-
¹H NMR : The vinyl proton appears as a singlet at δ 7.25 ppm (Z-isomer) vs. δ 7.40 ppm (E-isomer).
-
NOESY : Correlation between the hexyl chain and indole proton confirms Z-geometry.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|
| Knoevenagel | Bi(SCH₂COOH)₃ | 70 | 3 | 82 | 95:5 |
| Ultrasound-assisted | None | 50 | 1.5 | 88 | 97:3 |
| Microwave | PPEG | 100 | 0.5 | 75 | 90:10 |
Scale-Up Considerations and Industrial Relevance
Q & A
Q. What are the optimal synthetic routes for preparing (3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one?
The synthesis typically involves condensation of a 3-formylindole derivative with a thiazolidinone precursor under acidic conditions. For example:
- Method A : React 3-formyl-1H-indole-2-carboxylic acid with 3-hexyl-2-thioxo-thiazolidin-4-one in acetic acid with sodium acetate as a catalyst, refluxing for 2.5–3 hours .
- Method B : Alternative routes may use thiourea derivatives and chloroacetic acid under similar reflux conditions to cyclize intermediates .
Key optimization parameters include reaction time (3–8 hours), solvent choice (acetic acid or ethanol), and catalyst stoichiometry. Yield improvements (e.g., 73% in ) are achieved by adjusting equivalents of sodium acetate or substituting solvents .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Structural validation requires:
- FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
- NMR : ¹H and ¹³C NMR identify substituents (e.g., hexyl chain protons at δ 0.8–1.5 ppm, methylbenzyl aromatic protons at δ 7.2–7.4 ppm) .
- X-ray crystallography : Resolves stereochemistry (Z-configuration at the thiazolidinone-indole junction) and confirms non-covalent interactions (e.g., hydrogen bonding in rhodanine derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structurally similar thiazolidinone-indole hybrids?
Discrepancies in biological assays (e.g., antimicrobial vs. cytotoxic activity) may arise from:
- Stereochemical variations : The Z/E configuration of the exocyclic double bond alters molecular docking with targets like bacterial enzymes or cancer cell receptors .
- Substituent effects : The hexyl chain and 4-methylbenzyl group influence lipophilicity, affecting membrane permeability. Comparative studies using analogs with shorter alkyl chains (e.g., ethyl vs. hexyl) can clarify structure-activity relationships .
- Assay conditions : Standardize MIC (minimum inhibitory concentration) protocols or cell viability assays (e.g., MTT vs. resazurin) to reduce variability .
Q. What computational strategies are effective for predicting the compound’s binding affinity to therapeutic targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes like dihydrofolate reductase (DHFR) or β-lactamases. Focus on the thioxo-thiazolidinone moiety’s role in hydrogen bonding with active-site residues .
- MD simulations : Run 100-ns trajectories to assess stability of the ligand-protein complex. Parameters such as RMSD (root-mean-square deviation) and binding free energy (MM-PBSA) validate docking predictions .
- QSAR models : Train models using datasets of thiazolidinone derivatives to correlate substituent properties (e.g., logP, molar refractivity) with observed activity .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization or Schiff base formation) be experimentally validated?
- Kinetic studies : Monitor reaction progress via HPLC or in-situ IR to identify rate-determining steps (e.g., imine formation vs. cyclization) .
- Isotopic labeling : Use ¹⁵N-labeled thiourea to trace nitrogen incorporation into the thiazolidinone ring via MS/MS .
- DFT calculations : Compare theoretical energy barriers for plausible pathways (e.g., [1,3]-sigmatropic shifts vs. concerted cyclization) with experimental activation energies .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) or ethanol/water mixtures to improve crystal growth .
- Derivatization : Introduce heavy atoms (e.g., bromine at the indole 5-position) to enhance diffraction quality .
- Temperature gradients : Slow cooling from 60°C to 4°C promotes ordered crystal lattice formation .
Methodological Considerations
Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, analyzing degradation via LC-MS. The thioxo group may hydrolyze to oxo under acidic conditions .
- Light exposure : Assess photodegradation using UV-Vis spectroscopy (λ = 254 nm) over 48 hours. Conjugated systems (e.g., indole-thiazolidinone) are prone to cis-trans isomerism .
- Plasma stability : Use human plasma at 37°C to simulate in vivo conditions. Quantify intact compound using HPLC with a C18 column and acetonitrile/water gradient .
Q. What statistical approaches are recommended for optimizing synthetic yields or biological activity?
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³) to test variables like temperature (60–100°C), catalyst loading (0.5–2.0 equiv), and solvent polarity (ethanol vs. acetonitrile) .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables to identify optimal conditions (e.g., 85°C, 1.2 equiv sodium acetate in acetic acid) .
- Machine learning : Train neural networks on historical reaction data to predict yields or bioactivity for novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
